N'-benzoylcarbamimidothioic acid
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Overview
Description
N’-benzoylcarbamimidothioic acid is an organic compound that belongs to the class of carbamimidothioic acids. This compound is characterized by the presence of a benzoyl group attached to a carbamimidothioic acid moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-benzoylcarbamimidothioic acid can be synthesized through a one-pot reaction involving carbonylimidazolide in water with a nucleophile. This method is efficient and does not require an inert atmosphere. The products precipitate out from the reaction mixture and can be obtained in high purity by filtration .
Industrial Production Methods
Industrial production methods for N’-benzoylcarbamimidothioic acid typically involve the use of carbamoyl chlorides formed in situ, which are then reacted with substituted phenols. This one-pot procedure is economical and efficient, offering a versatile route to many compounds of interest .
Chemical Reactions Analysis
Types of Reactions
N’-benzoylcarbamimidothioic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiourea derivatives.
Substitution: N’-benzoylcarbamimidothioic acid can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve mild to moderate temperatures and standard laboratory solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiourea derivatives, and various substituted carbamimidothioic acids.
Scientific Research Applications
N’-benzoylcarbamimidothioic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism by which N’-benzoylcarbamimidothioic acid exerts its effects involves the interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-benzoylcarbamimidothioic acid include other carbamimidothioic acids and their derivatives, such as:
- N’-benzoylthiourea
- N’-benzoylcarbamimidothioic acid methyl ester
- N’-benzoylcarbamimidothioic acid ethyl ester
Uniqueness
What sets N’-benzoylcarbamimidothioic acid apart from these similar compounds is its specific structural configuration, which imparts unique reactivity and biological activity. Its benzoyl group provides additional stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N'-benzoylcarbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c9-8(12)10-7(11)6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMWMUMCNOJLSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=C(N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N=C(N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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